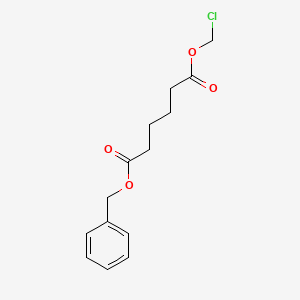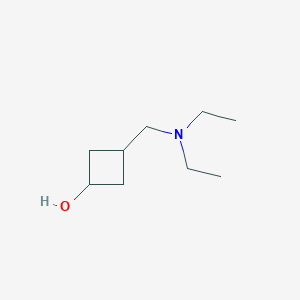![molecular formula C12H23NO5 B8549647 METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE](/img/structure/B8549647.png)
METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its specific stereochemistry, indicated by the (S) configuration, which refers to the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . Another method involves the use of acid anhydrides or acid chlorides with alcohols . The reaction conditions often require heating and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. Catalysts such as polystyrene-supported DMAP (4-dimethylaminopyridine) can be used to promote esterification reactions under solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE can undergo various chemical reactions, including:
Hydrolysis: Both acid-catalyzed and base-catalyzed hydrolysis can convert the ester back into the corresponding carboxylic acid and alcohol
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are commonly used
Reduction: LiAlH4 in dry ether is a typical reagent for reducing esters.
Substitution: Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol
Reduction: Produces primary alcohols.
Substitution: Produces tertiary alcohols when reacted with Grignard reagents.
Wissenschaftliche Forschungsanwendungen
METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE involves its interaction with specific molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the addition of hydride ions . The compound’s stereochemistry plays a crucial role in its reactivity and interaction with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, used as a solvent.
Ethyl acetate: Another common ester used in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor, used in flavorings.
Uniqueness
METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C12H23NO5 |
|---|---|
Molekulargewicht |
261.31 g/mol |
IUPAC-Name |
methyl (2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-9(10(15)17-4)7-5-6-8-14/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 |
InChI-Schlüssel |
RROCSCBJUBRRQV-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCO)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[3-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B8549601.png)










